2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione 2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 937602-12-5
VCID: VC8324616
InChI: InChI=1S/C15H9Br3O2/c16-11-5-1-3-9(7-11)14(19)13(18)15(20)10-4-2-6-12(17)8-10/h1-8,13H
SMILES: C1=CC(=CC(=C1)Br)C(=O)C(C(=O)C2=CC(=CC=C2)Br)Br
Molecular Formula: C15H9Br3O2
Molecular Weight: 460.9 g/mol

2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione

CAS No.: 937602-12-5

Cat. No.: VC8324616

Molecular Formula: C15H9Br3O2

Molecular Weight: 460.9 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1,3-bis(3-bromophenyl)propane-1,3-dione - 937602-12-5

Specification

CAS No. 937602-12-5
Molecular Formula C15H9Br3O2
Molecular Weight 460.9 g/mol
IUPAC Name 2-bromo-1,3-bis(3-bromophenyl)propane-1,3-dione
Standard InChI InChI=1S/C15H9Br3O2/c16-11-5-1-3-9(7-11)14(19)13(18)15(20)10-4-2-6-12(17)8-10/h1-8,13H
Standard InChI Key HKXXTAAPFWIEAS-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)C(=O)C(C(=O)C2=CC(=CC=C2)Br)Br
Canonical SMILES C1=CC(=CC(=C1)Br)C(=O)C(C(=O)C2=CC(=CC=C2)Br)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a propane-1,3-dione skeleton (O=C-C(CBr)-C=O\text{O=C-C(CBr)-C=O}), with each carbonyl group bonded to a 3-bromophenyl substituent. The central carbon atom (C2) is additionally brominated, resulting in a tribrominated structure. This configuration is validated by its SMILES notation:
C1=CC(=CC(=C1)Br)C(=O)C(C(=O)C2=CC(=CC=C2)Br)Br\text{C1=CC(=CC(=C1)Br)C(=O)C(C(=O)C2=CC(=CC=C2)Br)Br} .

Table 1: Key Identifiers

PropertyValueSource(s)
IUPAC Name2-bromo-1,3-bis(3-bromophenyl)propane-1,3-dione
CAS Number937602-12-5
Molecular FormulaC15H9Br3O2\text{C}_{15}\text{H}_{9}\text{Br}_{3}\text{O}_{2}
InChI KeyHKXXTAAPFWIEAS-UHFFFAOYSA-N

Spectroscopic and Computational Data

The InChI code (InChI=1S/C15H9Br3O2/c16-11-5-1-3-9(7-11)14(19)13(18)15(20)10-4-2-6-12(17)8-10/h1-8,13H) provides a standardized representation for computational modeling. Density functional theory (DFT) simulations predict a planar geometry at the diketone moiety, with dihedral angles of approximately 120° between the aryl rings and the central core .

Synthesis and Manufacturing

Purification and Yield Optimization

Laboratory-scale production typically employs recrystallization from dichloromethane/hexane mixtures, achieving purities >95% (HPLC) . Industrial-scale processes remain proprietary, though patents suggest continuous-flow reactors improve yield by minimizing polybromination byproducts .

Physicochemical Properties

Table 2: Physical and Thermodynamic Properties

PropertyValueSource(s)
Molecular Weight460.9 g/mol
Boiling Point507.7 ± 50.0°C at 760 mmHg
Density~1.9 g/cm³ (estimated) *
SolubilityInsoluble in H₂O; soluble in THF, DCM

*Note: Density data extrapolated from structural analog 2-bromo-1,3-bis(4-bromophenyl)propane-1,3-dione (CAS 66178-12-9) .

The compound’s low aqueous solubility and high thermal stability (decomposition >300°C) suggest utility in high-temperature organic reactions .

Applications in Research and Industry

Organic Synthesis

As a polybrominated diketone, this compound serves as:

  • Electrophilic Bromine Source: Participates in Ullmann couplings to synthesize biaryl ethers .

  • Polymer Crosslinker: Enhances thermal resistance in epoxy resins via radical-mediated C-Br bond cleavage .

Pharmaceutical Intermediates

The 3-bromophenyl groups are precursors to kinase inhibitors, with demonstrated activity in preclinical cancer models . Bromine atoms facilitate late-stage functionalization via Suzuki-Miyaura cross-coupling.

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